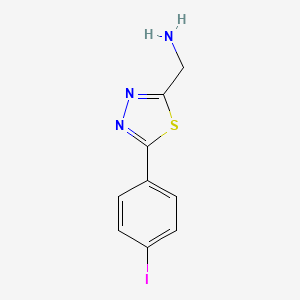
(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine is an organic compound that features a thiadiazole ring substituted with an iodophenyl group and a methanamine group
Preparation Methods
The synthesis of (5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine typically involves the formation of the thiadiazole ring followed by the introduction of the iodophenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The iodophenyl group can be introduced through electrophilic substitution reactions, while the methanamine group can be added via nucleophilic substitution reactions.
Chemical Reactions Analysis
(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to form various derivatives.
Electrophilic and Nucleophilic Reactions: The thiadiazole ring can participate in both electrophilic and nucleophilic reactions, leading to a variety of functionalized products.
Scientific Research Applications
(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine can be compared with other thiadiazole derivatives, such as:
(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine: Lacks the iodine substituent, which can affect its reactivity and biological activity.
(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)methanamine: Similar structure but with a bromine atom instead of iodine, leading to different chemical and biological properties.
(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)methanamine:
The unique presence of the iodine atom in this compound imparts distinct chemical properties, such as increased molecular weight and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C9H8IN3S |
|---|---|
Molecular Weight |
317.15 g/mol |
IUPAC Name |
[5-(4-iodophenyl)-1,3,4-thiadiazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8IN3S/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2 |
InChI Key |
SMCCIIASGDNKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)CN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















